L-Hexanoylcarnitine

Catalog No.
S617495
CAS No.
22671-29-0
M.F
C13H26NO4+
M. Wt
260.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Hexanoylcarnitine

CAS Number

22671-29-0

Product Name

L-Hexanoylcarnitine

IUPAC Name

[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium

Molecular Formula

C13H26NO4+

Molecular Weight

260.35 g/mol

InChI

InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/p+1/t11-/m1/s1

InChI Key

VVPRQWTYSNDTEA-LLVKDONJSA-O

SMILES

CCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C

Isomeric SMILES

CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C

Diabetic Cardiomyopathy Research

    Field: Medical Science, Cardiology

    Application Summary: L-Hexanoylcarnitine, as a medium-chain acylcarnitine, is used in research related to diabetic cardiomyopathy (DCM). It’s explored as a potential biomarker for the early diagnosis of DCM.

    Methods: In a retrospective non-interventional study, plasma samples from 50 type 2 diabetes mellitus patients and 50 DCM patients were analyzed by high throughput metabolomics and cluster heat map using mass spectrometry. Principal component analysis was used to compare the changes occurring in the studied 25 acylcarnitines.

    Results: The study found that hexanoylcarnitine was positively correlated with the risk of DCM.

Mitochondrial Biomarkers for Precision Medicine

Sports Nutrition

Kidney Disease and Related Metabolic Dysfunctions

Metabolic Alterations in Kidney Disease

    Application Summary: Chronic kidney disease is associated with a wide variety of metabolic abnormalities that accompany the uremic state and the state of dialysis dependence. These include altered L-carnitine homeostasis, mitochondrial dysfunctions, and abnormalities in fatty acid metabolism. L-carnitine, including L-Hexanoylcarnitine, plays a crucial role in these metabolic alterations.

    Results: A persistent state of L-carnitine deficiency can further damage kidneys and lead to multi-organ failure.

Physical Performance Enhancement

    Application Summary: L-Carnitine, including L-Hexanoylcarnitine, is used as a supplement by recreationally-active, competitive, and highly trained athletes. This systematic review aims to evaluate the effect of prolonged L-Carnitine supplementation on metabolism and metabolic modifications.

    Results: Prolonged L-Carnitine supplementation in specific conditions may affect physical performance.

L-Hexanoylcarnitine, also known as hexanoylcarnitine, is a medium-chain acylcarnitine compound formed by the esterification of L-carnitine and hexanoic acid. With the chemical formula C13H25NO4C_{13}H_{25}NO_{4} and an average molecular weight of approximately 259.34 g/mol, this compound plays a significant role in fatty acid metabolism. It facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy, particularly in conditions of fatty acid oxidation disorders .

The exact mechanism of action of L-hexanoylcarnitine is still under investigation. However, its proposed roles include [, ]:

  • Facilitating Fatty Acid Transport: L-Hexanoylcarnitine might interact with carnitine transporters, promoting the entry of medium-chain fatty acids into the mitochondria for energy production.
  • Modulating Mitochondrial Function: Studies suggest L-hexanoylcarnitine might influence mitochondrial activity and potentially offer neuroprotective effects [].

Limitations and Future Research

L-Hexanoylcarnitine is a relatively under-researched compound. Further investigations are needed to:

  • Elucidate its exact mechanism of action.
  • Conduct clinical trials to assess its safety and efficacy for various health conditions.
  • Determine optimal dosage and potential drug interactions.

  • Oxidation: This compound can be oxidized to yield hexanoic acid and L-carnitine. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
  • Reduction: Under reduction conditions, L-hexanoylcarnitine can revert to its constituent parts, L-carnitine and hexanoic acid, typically utilizing lithium aluminum hydride as a reducing agent.
  • Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, allowing for the formation of various substituted carnitine derivatives.

These reactions are crucial for understanding the metabolic pathways involving L-hexanoylcarnitine and its derivatives.

L-Hexanoylcarnitine exhibits significant biological activity, primarily related to its role in energy metabolism. It is particularly important in the transport of medium-chain fatty acids across mitochondrial membranes. Once inside the mitochondria, these fatty acids are metabolized through β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate adenosine triphosphate (ATP), the energy currency of cells . Additionally, elevated levels of L-hexanoylcarnitine are often observed in patients with medium-chain acyl-CoA dehydrogenase deficiency, indicating its diagnostic relevance in metabolic disorders .

The synthesis of L-hexanoylcarnitine typically involves two main methods:

  • Esterification: The most common method is the esterification of L-carnitine with hexanoic acid. This reaction usually requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions. The resulting mixture is then purified through recrystallization or chromatography.
  • Industrial Production: In industrial settings, similar esterification processes are scaled up using automated reactors and continuous flow systems to ensure high yield and quality. Purification steps are also enhanced using industrial chromatography techniques .

L-Hexanoylcarnitine has several applications:

  • Clinical Diagnostics: It serves as a biomarker for diagnosing metabolic disorders related to fatty acid oxidation, particularly medium-chain acyl-CoA dehydrogenase deficiency.
  • Research: The compound is utilized in studies focused on fatty acid metabolism and mitochondrial function.
  • Therapeutics: There is potential for using L-hexanoylcarnitine in therapeutic interventions aimed at improving energy metabolism in patients with specific metabolic disorders .

L-Hexanoylcarnitine belongs to a class of compounds known as acylcarnitines. Here are some similar compounds along with their unique characteristics:

Compound NameChain LengthUnique Features
Octanoylcarnitine8 carbonsMore soluble than longer-chain acylcarnitines; involved in energy metabolism.
Decanoylcarnitine10 carbonsPlays a role in transporting longer-chain fatty acids; less soluble than hexanoylcarnitine.
Myristoylcarnitine14 carbonsAssociated with long-chain fatty acid metabolism; significant in certain metabolic disorders.
Palmitoylcarnitine16 carbonsInvolved in energy production from long-chain fatty acids; higher hydrophobicity compared to hexanoylcarnitine.

Uniqueness: L-Hexanoylcarnitine is distinguished by its medium chain length (six carbons), which provides better solubility compared to longer-chain acylcarnitines, making it particularly useful for studying medium-chain fatty acid metabolism and related disorders .

By understanding the properties and functions of L-hexanoylcarnitine, researchers can explore its potential applications across various scientific fields.

Physical Description

Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

260.18618331 g/mol

Monoisotopic Mass

260.18618331 g/mol

Heavy Atom Count

18

Wikipedia

O-hexanoyl-L-carnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Modify: 2023-08-15

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